N-Boc-3-amino-4-pyridine carboxaldehyde
Description
N-Boc-3-amino-4-pyridine carboxaldehyde (CAS names: 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, N-(3-Formyl-4-pyridyl)-2,2-dimethylpropanamide) is a protected pyridine derivative featuring a tert-butoxycarbonyl (Boc) group on the 3-amino position and a formyl (-CHO) group at the 4-position of the pyridine ring . This compound is pivotal in medicinal and organic chemistry due to its dual functional groups: the Boc group enhances stability during synthesis, while the aldehyde serves as a reactive handle for further derivatization, such as in Schiff base formation or nucleophilic additions.
Synthesis typically involves sequential protection and functionalization steps. For instance, outlines a method where hydrazine reacts with 6-chloronicotinic acid to form 6-hydrazinenicotinic acid, followed by Boc protection using di-tert-butyl dicarbonate . This approach highlights the compound’s role as an intermediate in constructing complex heterocycles.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-formyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h4-5,7H,6,12H2,1-3H3 |
InChI Key |
RFMFRMPOQMIOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(C=C1)C=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Pyridinecarboxaldehydes
The position of the aldehyde group relative to the pyridine nitrogen significantly impacts electronic and steric properties:
- 2-Pyridinecarboxaldehyde : The aldehyde at the 2-position experiences strong electron-withdrawing effects from the adjacent nitrogen, enhancing electrophilicity. This isomer is more reactive in nucleophilic additions compared to 3- or 4-substituted analogs .
- 3-Pyridinecarboxaldehyde: Substitution at the 3-position reduces conjugation with the nitrogen lone pair, resulting in moderate reactivity. Unprotected 3-amino derivatives are prone to oxidation, necessitating protective strategies like Boc groups .
- 4-Pyridinecarboxaldehyde (as in the target compound): The aldehyde at the 4-position exhibits balanced electronic effects, making it versatile for coupling reactions. The Boc group further stabilizes the amino moiety, enabling controlled functionalization .
Table 1: Comparison of Pyridinecarboxaldehyde Isomers
*EWG = Electron-withdrawing group
Heterocyclic Aldehydes with Varied Core Structures
- 4-Quinoline Carboxaldehyde (): Features a fused benzene-pyridine ring system. The extended conjugation increases π-stacking capacity, making it favorable for antimalarial and anticancer agents. However, steric hindrance from the fused ring limits its reactivity compared to pyridine analogs .
- Pyrrole-2-carboxaldehyde (): A five-membered heterocycle with a conjugated but less aromatic system. Its aldehyde is highly reactive due to pyrrole’s electron-rich nature, though it is less stable under acidic conditions compared to pyridine derivatives .
- Thiophene-2-carboxaldehyde (): The sulfur atom in thiophene enhances electron delocalization, yielding a moderately reactive aldehyde. Thiophene derivatives are preferred in materials science due to their conductivity and thermal stability .
Table 2: Heterocyclic Aldehydes Comparison
Functional Group Variations
- N-Methyl-4-pyridone-3-carboxamide (): Replaces the aldehyde with a carboxamide group. This substitution eliminates electrophilicity but enhances hydrogen-bonding capacity, making it a metabolite (e.g., nicotinamide derivatives) with reduced cytotoxicity compared to aldehydes .
- Methoxy dicyclopentadiene carboxaldehyde (): A bicyclic aldehyde regulated by IFRA for fragrance safety. Its complex structure and steric demands contrast sharply with pyridinecarboxaldehydes, limiting its use in pharmaceuticals .
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